4-Bromophenyl trifluoromethanesulfonate
Overview
Description
4-Bromophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H4BrF3O3S. It is commonly used as a catalyst in organic synthesis and as an intermediate for the synthesis of other compounds, such as 4-bromobenzenesulfonyl chloride . The compound is known for its role in various chemical reactions, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromophenyl trifluoromethanesulfonate can be synthesized through the reaction of 4-bromophenol with trifluoromethanesulfonic anhydride. The reaction typically takes place in a solvent such as dichloromethane at low temperatures (around -78°C) to ensure the stability of the reactants and products . The reaction mixture is then allowed to warm to room temperature, followed by the addition of water and dichloromethane to separate the organic and aqueous layers .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are carefully controlled to maintain the desired temperature and reaction time, ensuring the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Acylation Reactions: It is used as a derivatization reagent in acylation reactions, particularly in high-performance liquid chromatography (HPLC) derivatization.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Acylation: The acylation reactions involving this compound are often conducted in the presence of a base such as pyridine or triethylamine to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, when reacting with an amine, the product would be an amide derivative of the original compound.
Scientific Research Applications
4-Bromophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as an intermediate for the synthesis of other compounds.
Medicine: While not directly used as a drug, it serves as a key intermediate in the synthesis of pharmaceutical compounds.
Industry: In industrial applications, it is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-bromophenyl trifluoromethanesulfonate exerts its effects involves the activation of the trifluoromethanesulfonate group, which is a good leaving group in substitution reactions. This activation facilitates the nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenacyl trifluoromethanesulfonate: This compound is similar in structure and function, used in HPLC derivatization and other acylation reactions.
4-Bromobenzenesulfonyl chloride: Another related compound used as an intermediate in organic synthesis.
Uniqueness
4-Bromophenyl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which provides it with distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in specific synthetic applications where a strong leaving group is required.
Properties
IUPAC Name |
(4-bromophenyl) trifluoromethanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYUEWLAYXLXHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926298 | |
Record name | 4-Bromophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66107-30-0, 129112-25-0 | |
Record name | 4-Bromophenyl triflate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66107-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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